2-Methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine-4-carboxylic acid
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Overview
Description
2-Methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine-4-carboxylic acid is an organic compound that features a pyrimidine ring substituted with a tetrahydropyran-4-yloxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine-4-carboxylic acid typically involves the reaction of a pyrimidine derivative with tetrahydropyran-4-ol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group of tetrahydropyran-4-ol, followed by nucleophilic substitution on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-Methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrahydropyran-4-yloxy group may enhance the compound’s binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-((tetrahydro-2H-pyran-2-yl)oxy)pyrimidine-4-carboxylic acid
- 2-Methyl-6-((tetrahydro-2H-pyran-3-yl)oxy)pyrimidine-4-carboxylic acid
- 2-Methyl-6-((tetrahydro-2H-pyran-5-yl)oxy)pyrimidine-4-carboxylic acid
Uniqueness
2-Methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine-4-carboxylic acid is unique due to the specific positioning of the tetrahydropyran-4-yloxy group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Properties
Molecular Formula |
C11H14N2O4 |
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Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-methyl-6-(oxan-4-yloxy)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H14N2O4/c1-7-12-9(11(14)15)6-10(13-7)17-8-2-4-16-5-3-8/h6,8H,2-5H2,1H3,(H,14,15) |
InChI Key |
OARVKGYSTGZZKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2CCOCC2)C(=O)O |
Origin of Product |
United States |
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